molecular formula C8H9NO3 B087216 N-(4-Hydroxyphenyl)glycine CAS No. 122-87-2

N-(4-Hydroxyphenyl)glycine

Cat. No. B087216
CAS RN: 122-87-2
M. Wt: 167.16 g/mol
InChI Key: WRUZLCLJULHLEY-UHFFFAOYSA-N
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Patent
US04533506

Procedure details

We have found that addition of D-glutamic acid (D-GLU), D-asparagine (D-ASN), D-aspartic acid (D-ASP), or D-cysteine (D-CYS), or D-glutamine (D-GLN) in small amounts to a supersaturated solution of threonine in water brings about a preferred crystallization of the threonine in its L-form. Similarly, inclusion of the L-forms of the above additives leads to preferred crystallization of D-threonine. Further, we have found that from a supersaturated aqueous solution of D,L-asparagine, on addition of D-aspartic acid, D-glutamic acid of D-glutamine, there results a preferred crystallization of L-asparagine monohydrate; inclusion of the L-additives leads to preferred crystallization of D-asparagine monohydrate. Further, we have found that addition of L-tyrosine (TYR), L-tyrosine-p-toluene sulfonate (TpTS), L-dopa, L-dopa-p-toluene sulfonate (DpTS), L-α-methyl dopa, L-α-methyl dopa-p-toluene sulfonate (MDpTS), L-phenylalanine (PHE), L-phenylalanine-p-toluene sulfonate (PpTS), L-phenyl glycine (PG), L-phenyl glycine p-toluene sulfonate (PGpTS), L-p-methoxy phenyl glycine (pMPG) or L-p-methoxy phenyl glycine p-toluene sulfonate (pMPGpTS) to a supersaturated solution of pHPGpTS in an 0.5N aqueous solution of p-toluene sulfonic acid causes preferred precipitation of the D-form of pHPGpTS. On acidification the corresponding enantiomer of p-hydroxyphenylglycine can be obtained. Inclusion of the D-additives causes preferred precipitation of the L-form of pHPGpTS.
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Identifiers

REACTION_CXSMILES
[NH2:1][C@@H:2]([C:8](O)=O)[CH2:3][CH2:4][C:5]([OH:7])=O.N[C@@H:12]([C:17]([OH:19])=[O:18])CC(=O)N.N[C@@H:21](C(O)=O)CC(O)=O.N[C@@H](C(O)=O)CS.N[C@@H](C(O)=O)CCC(=O)N.N[C@H](C(O)=O)[C@@H](C)O>O>[OH:7][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH2:12][C:17]([OH:19])=[O:18])=[CH:8][CH:21]=1

Inputs

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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brings about a preferred crystallization of the threonine in its L-form
CUSTOM
Type
CUSTOM
Details
Similarly, inclusion of the L-forms of the above additives leads to preferred crystallization of D-threonine
ADDITION
Type
ADDITION
Details
Further, we have found that from a supersaturated aqueous solution of D,L-asparagine, on addition of D-aspartic acid, D-glutamic acid of D-glutamine, there
CUSTOM
Type
CUSTOM
Details
results
CUSTOM
Type
CUSTOM
Details
a preferred crystallization of L-asparagine monohydrate
CUSTOM
Type
CUSTOM
Details
inclusion of the L-additives leads to preferred crystallization of D-asparagine monohydrate
ADDITION
Type
ADDITION
Details
Further, we have found that addition of L-tyrosine (TYR), L-tyrosine-p-toluene sulfonate (TpTS), L-dopa, L-dopa-p-toluene sulfonate (DpTS), L-α-methyl dopa, L-α-methyl dopa-p-toluene sulfonate (MDpTS), L-phenylalanine (PHE), L-phenylalanine-p-toluene sulfonate (PpTS), L-phenyl glycine (PG), L-phenyl glycine p-toluene sulfonate (PGpTS), L-p-methoxy phenyl glycine (pMPG) or L-p-methoxy phenyl glycine p-toluene sulfonate (pMPGpTS) to a supersaturated solution of pHPGpTS in an 0.5N aqueous solution of p-toluene sulfonic acid
CUSTOM
Type
CUSTOM
Details
precipitation of the D-form of pHPGpTS

Outcomes

Product
Name
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product
Smiles
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Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.